Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.: 1250584-13-4
VCID: VC6499587
InChI: InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3
SMILES: COC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl
Molecular Formula: C10H8ClF3O2
Molecular Weight: 252.62

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate

CAS No.: 1250584-13-4

Cat. No.: VC6499587

Molecular Formula: C10H8ClF3O2

Molecular Weight: 252.62

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate - 1250584-13-4

Specification

CAS No. 1250584-13-4
Molecular Formula C10H8ClF3O2
Molecular Weight 252.62
IUPAC Name methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate
Standard InChI InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3
Standard InChI Key MIHZHARLDBUUOS-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate belongs to the class of aromatic acetates, distinguished by a phenyl ring substituted with a trifluoromethyl group at the second position and a chlorinated acetamide moiety. The IUPAC name, methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate, reflects its ester functional group (COOCH3-\text{COOCH}_3), chlorine atom, and trifluoromethyl (CF3-\text{CF}_3) substituent .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1250584-13-4
Molecular FormulaC10H8ClF3O2\text{C}_{10}\text{H}_{8}\text{ClF}_{3}\text{O}_{2}
Molecular Weight252.62 g/mol
IUPAC NameMethyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate
SMILESCOC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl
InChI KeyMIHZHARLDBUUOS-UHFFFAOYSA-N

The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, traits highly sought after in drug design . The chlorine atom at the alpha position of the acetate group introduces steric and electronic effects that influence reactivity in substitution reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate likely involves multi-step organic reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Introduction of the acetyl group to 2-(trifluoromethyl)benzene using acetyl chloride and a Lewis acid catalyst.

  • Chlorination: Alpha-chlorination of the intermediate ketone using reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2).

  • Esterification: Reaction with methanol in the presence of an acid catalyst to form the methyl ester .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Friedel-Crafts AcylationAcetyl chloride, AlCl₃, 0–5°C
2Alpha-ChlorinationSO₂Cl₂, Radical Initiator
3EsterificationMethanol, H₂SO₄, Reflux

Industrial Production Challenges

Scale-up production faces hurdles such as controlling regioselectivity during chlorination and minimizing byproducts from the electron-withdrawing trifluoromethyl group . Advances in flow chemistry or enzymatic catalysis could improve yields and purity.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s trifluoromethyl group is a common motif in FDA-approved drugs, including antidepressants and antivirals. Its structure serves as a precursor for:

  • Protease Inhibitors: Modulating enzyme active sites via halogen bonding .

  • Anticancer Agents: Enhancing bioavailability through fluorine’s electronegativity.

Agrochemical Development

In agrochemistry, the chloro-trifluoromethylphenyl moiety is integral to herbicides and pesticides. For example, analogs of this compound disrupt plant acetyl-CoA carboxylase, a target for weed control .

Hazard CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment (PPE)
H315Causes skin irritationAvoid direct contact; wear gloves

Future Directions and Research Gaps

While methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate shows promise, critical gaps remain:

  • Toxicological Studies: Long-term ecotoxicology data are needed to assess environmental impact.

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Application Expansion: Exploring roles in materials science, such as liquid crystals or polymers.

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